molecular formula C9H10BrNO3 B14899839 2-(4-bromophenoxy)-N-methoxyacetamide

2-(4-bromophenoxy)-N-methoxyacetamide

Cat. No.: B14899839
M. Wt: 260.08 g/mol
InChI Key: WZHYPWXZYQWSBH-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-methoxyacetamide is an organic compound that features a bromophenoxy group attached to an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenoxy)-N-methoxyacetamide typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-bromophenol.

    Ether Formation: 4-bromophenol is reacted with chloroacetic acid in the presence of a base such as potassium carbonate to form 2-(4-bromophenoxy)acetic acid.

    Amide Formation: The 2-(4-bromophenoxy)acetic acid is then converted to its corresponding acid chloride using thionyl chloride. The acid chloride is subsequently reacted with methoxyamine to form this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenoxy)-N-methoxyacetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-(4-azidophenoxy)-N-methoxyacetamide or 2-(4-thiocyanatophenoxy)-N-methoxyacetamide.

    Oxidation: Products such as 2-(4-bromophenoxy)-N-methoxyacetic acid.

    Reduction: Products such as 2-(4-bromophenoxy)-N-methoxyethylamine.

Scientific Research Applications

2-(4-Bromophenoxy)-N-methoxyacetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds.

    Materials Science: It can be used in the development of new materials with specific properties.

    Biological Studies: It can be used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-methoxyacetamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the methoxyacetamide moiety can form hydrogen bonds with amino acid residues. This dual interaction can lead to the inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenoxy)ethanol
  • 2-(4-Bromophenoxy)acetic acid
  • 2-(4-Bromophenoxy)acetohydrazide

Uniqueness

2-(4-Bromophenoxy)-N-methoxyacetamide is unique due to the presence of both a bromophenoxy group and a methoxyacetamide moiety. This combination allows for specific interactions with biological targets, making it a valuable compound for medicinal chemistry and biological studies.

Properties

Molecular Formula

C9H10BrNO3

Molecular Weight

260.08 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-methoxyacetamide

InChI

InChI=1S/C9H10BrNO3/c1-13-11-9(12)6-14-8-4-2-7(10)3-5-8/h2-5H,6H2,1H3,(H,11,12)

InChI Key

WZHYPWXZYQWSBH-UHFFFAOYSA-N

Canonical SMILES

CONC(=O)COC1=CC=C(C=C1)Br

Origin of Product

United States

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